molecular formula C15H12ClN3O B3035101 3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone CAS No. 303091-12-5

3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone

Cat. No. B3035101
CAS RN: 303091-12-5
M. Wt: 285.73 g/mol
InChI Key: NJZKOQZRLNXYLI-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a quinazoline ring. They are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of quinazolinones generally consists of a bicyclic system, with a benzene ring fused to a quinazoline ring. The specific substituents at the 2, 3, and 4 positions can greatly influence the properties and reactivity of the molecule .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions would depend on the substituents present on the quinazolinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can be influenced by the substituents on the quinazolinone ring. For example, electron-withdrawing groups can increase the acidity of the quinazolinone, while electron-donating groups can increase its basicity .

Scientific Research Applications

  • Drug Development and Synthesis References:
  • Click Chemistry and Triazole Conjugation

    • References :
  • Toxicity and Safety Studies References:
  • Potential Implications in Cancer Research References:
  • Materials Science and Organic Electronics References:
  • Antimicrobial Properties References:
  • Neuroscience Research References:
  • Metabolic Disorders and Enzyme Inhibition References:

Mechanism of Action

The mechanism of action of quinazolinones can vary widely depending on their structure and the biological target. Some quinazolinones are known to inhibit enzymes, while others may interact with receptors or other cellular components .

Safety and Hazards

The safety and hazards of quinazolinones can vary widely depending on their specific structure. Some quinazolinones may be irritants or toxic, while others may have low toxicity. It’s important to refer to the specific safety data sheet (SDS) for each compound .

properties

IUPAC Name

3-amino-2-(4-chlorophenyl)-6-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-9-2-7-13-12(8-9)15(20)19(17)14(18-13)10-3-5-11(16)6-4-10/h2-8H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZKOQZRLNXYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N(C2=O)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone

CAS RN

303091-12-5
Record name 3-AMINO-2-(4-CHLOROPHENYL)-6-METHYL-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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